molecular formula C20H17F3N2O2 B2748810 1-(4-Methoxy-3-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone CAS No. 881940-51-8

1-(4-Methoxy-3-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone

Cat. No.: B2748810
CAS No.: 881940-51-8
M. Wt: 374.363
InChI Key: HGQPVMZRQDANJB-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone is a complex organic compound featuring a quinoline core substituted with methoxy, methyl, and trifluoromethyl groups

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s primary target, it’s challenging to describe its mode of action. Based on its structural features, it’s plausible that it could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s conformation and, consequently, its interaction with its targets. Specific information about how environmental factors influence the action of this compound is currently unavailable .

Preparation Methods

The synthesis of 1-(4-Methoxy-3-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

Chemical Reactions Analysis

1-(4-Methoxy-3-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 1-(4-Methoxy-3-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone lies in the combination of these substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-methoxy-3-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O2/c1-11-8-16(15-6-5-14(20(21,22)23)10-17(15)24-11)25-18-9-13(12(2)26)4-7-19(18)27-3/h4-10H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQPVMZRQDANJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=C(C=CC(=C3)C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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